

Application Note: Quantitative Analysis of Montelukast Dicyclohexylamine by LC-MS

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Compound of Interest		
Compound Name:	Montelukast dicyclohexylamine	
Cat. No.:	B028910	Get Quote

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Introduction

Montelukast is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor.[1] It is widely used in the treatment of asthma and to relieve symptoms of seasonal allergies.[2][3] Montelukast dicyclohexylamine is a salt form of montelukast used in pharmaceutical development and as a reference standard.[4] This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of montelukast from a montelukast dicyclohexylamine salt standard. The method is suitable for use in pharmaceutical quality control and research settings.

Experimental Protocol Materials and Reagents

- Montelukast Dicyclohexylamine reference standard
- Montelukast-d6 (Internal Standard, IS)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)



- Ammonium acetate or Ammonium formate (LC-MS grade)
- Formic acid (LC-MS grade)
- Deionized water
- Dimethyl sulfoxide (DMSO)

Standard and Sample Preparation

- 2.1. Standard Stock Solution Preparation
- Accurately weigh a sufficient amount of Montelukast Dicyclohexylamine reference standard.
- Dissolve the standard in DMSO to prepare a 1 mg/mL stock solution of montelukast.
 Montelukast dicyclohexylamine is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[5]
- Prepare a 1 mg/mL stock solution of the internal standard, Montelukast-d6, in methanol.[2]
- Store both stock solutions at -20°C in tightly sealed containers, protected from light.[5]
- 2.2. Working Standard Solutions and Calibration Curve
- Prepare a series of working standard solutions by serially diluting the montelukast stock solution with a mixture of acetonitrile and water (e.g., 65:35 v/v).[2]
- Construct a calibration curve by spiking the appropriate diluent with the working standard solutions to achieve a concentration range of, for example, 1.0 ng/mL to 1000 ng/mL.[2][5] A common linear range is 2.5 ng/mL to 600 ng/mL.[2]
- Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.

LC-MS/MS Instrumentation and Conditions



The following are typical LC-MS/MS parameters and can be adapted based on the specific instrumentation available.

3.1. Liquid Chromatography

Parameter	Condition
HPLC System	Shimadzu LC Prominence or equivalent
Column	C18 column (e.g., YMC-pack pro C18, 50 x 4.6 mm, 3 μm) or a C8 column
Mobile Phase	A: 10mM Ammonium formate (pH 4.0) or 0.1% Formic acid in waterB: Acetonitrile
Gradient/Isocratic	Isocratic: 20:80 (A:B) or 16:84 (A:B)
Flow Rate	0.8 mL/min
Injection Volume	20 μL
Column Temperature	Ambient
Run Time	Approximately 3-5 minutes

3.2. Mass Spectrometry

Parameter	Condition
Mass Spectrometer	Agilent Triple Quadrupole or equivalent
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Montelukast: m/z 586.2 \rightarrow 568.2[2]Montelukast-d6 (IS): m/z 592.3 \rightarrow 574.2[2]
Gas Temperature	Dependent on instrument
Gas Flow	Dependent on instrument
Nebulizer Pressure	Dependent on instrument
Capillary Voltage	Dependent on instrument



Quantitative Data Summary

The following table summarizes the performance characteristics of a typical LC-MS/MS method for montelukast quantification.

Parameter	Result
Linearity Range	1.0 - 800.0 ng/mL[2]
Correlation Coefficient (r²)	≥ 0.999[2]
Lower Limit of Quantification (LLOQ)	1.0 ng/mL[2]
Intra-day Precision (%RSD)	1.91 - 7.10%[2]
Inter-day Precision (%RSD)	3.42 - 4.41%[2]
Intra-day Accuracy	98.32 - 99.17%[2]
Inter-day Accuracy	98.14 - 99.27%[2]
Recovery	57.33 - 76.05% (concentration dependent)[2]

Experimental Workflow



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Caption: Workflow for the quantitative analysis of **montelukast dicyclohexylamine** by LC-MS/MS.

Conclusion



The described LC-MS/MS method provides a reliable and sensitive approach for the quantitative analysis of montelukast from a **montelukast dicyclohexylamine** salt standard. The protocol is straightforward, employing a simple dilution for standard preparation and a rapid chromatographic run time, making it suitable for high-throughput analysis in pharmaceutical settings. The provided performance characteristics demonstrate the method's accuracy, precision, and linearity over a relevant concentration range.

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